3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Description
This compound is a bicyclic tertiary amine featuring a diazabicyclo[3.2.1]octane core with dual ester functionalities at positions 3 and 7. The 3-position is substituted with a benzyl ester group, while the 8-position carries a tert-butyl ester. Additionally, a hydroxymethyl (-CH₂OH) group is attached to the 1-position of the bicyclic framework. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neuroactive molecules due to its rigid scaffold and functional group diversity .
Properties
IUPAC Name |
3-O-benzyl 8-O-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNSZIKJRXSBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251016-26-8 | |
| Record name | 3-benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate, also known by its CAS number 1251016-26-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of diazabicyclo compounds, which have been studied for their diverse pharmacological properties, including analgesic and neuroprotective effects.
- Molecular Formula : C20H28N2O5
- Molecular Weight : 376.45 g/mol
- IUPAC Name : 3-benzyl 8-(tert-butyl) 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
- CAS Number : 1251016-26-8
Analgesic Activity
Research has indicated that derivatives of the diazabicyclo[3.2.1]octane structure exhibit significant analgesic properties. For instance, studies involving similar compounds have shown promising results in pain relief comparable to morphine in animal models . The mechanism of action is thought to involve modulation of opioid receptors, which are critical in pain perception.
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly its ability to mitigate neurodegenerative processes. Compounds within this class have demonstrated protective effects against oxidative stress and excitotoxicity in neuronal cells . Such properties make them candidates for further research in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Study on Analgesic Effects
A notable study evaluated the analgesic activity of various diazabicyclo derivatives, including those structurally similar to this compound. The findings revealed that certain derivatives exhibited significant pain relief in hot plate tests compared to control groups treated with morphine .
Neuroprotective Mechanisms
In a separate investigation focused on neuroprotection, researchers tested the compound's ability to protect against neuronal cell death induced by glutamate toxicity. The results indicated that the compound effectively reduced cell death and preserved mitochondrial function in cultured neurons . This suggests a potential mechanism involving antioxidant activity and inhibition of apoptotic pathways.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl and benzyl ester groups undergo selective hydrolysis under acidic or basic conditions, enabling access to carboxylic acid derivatives.
Key Findings :
-
The tert-butyl ester is more labile under acidic conditions, while the benzyl ester resists hydrolysis unless strong bases are used .
-
Sequential deprotection allows selective functionalization of the bicyclic scaffold.
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group participates in nucleophilic displacement or oxidation reactions.
Mechanistic Insight :
-
Tosylation enhances leaving-group ability, facilitating SN2 reactions with amines or thiols .
-
Oxidation to a ketone introduces electrophilic sites for subsequent condensations.
Cyclization via Ring-Opening/Reclosure
The diazabicyclo[3.2.1]octane framework undergoes ring modifications under controlled conditions.
Notable Observations :
-
Hydrogenolysis selectively cleaves the N-benzyl group, preserving the bicyclic core .
-
Epoxide-mediated cycloadditions yield complex heteropolycycles with pharmacological relevance .
Esterification and Protection Strategies
The hydroxymethyl group is frequently protected to stabilize the molecule during synthetic sequences.
| Protection Method | Reagents | Stability Profile | Source |
|---|---|---|---|
| Silylation | TBSCl, imidazole, DMF, rt | Stable to acidic/basic conditions | |
| Acetylation | Ac2O, DMAP, CH2Cl2, 0°C | Labile under mild hydrolysis |
Applications :
-
Silyl ethers permit orthogonal deprotection in multi-step syntheses .
-
Acetylated derivatives simplify purification without affecting ester groups.
Cross-Coupling Reactions
The benzyl ester moiety participates in transition-metal-catalyzed couplings.
| Reaction Type | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane, 80°C | Biaryl derivatives | 75% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene | N-arylated bicyclic compounds | 68% |
Synthetic Utility :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related diazabicyclo[3.2.1]octane derivatives.
Notes: *Estimated formula based on structural analogy. †Calculated molecular weight. ‡Derived from CAS data in .
Key Comparison Points:
Ester Group Variations: The target compound’s dual ester protection (benzyl and tert-butyl) contrasts with simpler analogs like the methyl/tert-butyl derivative (MW 269.34, ). The benzyl ester at position 3 is shared with ’s compound (MW 291.34), but the latter lacks the tert-butyl group, reducing its bulkiness .
Functional Group Impact :
- The hydroxymethyl group at position 1 in the target compound increases hydrophilicity compared to analogs like 3-Benzyl-8-propionyl (MW 258.36), which has a lipophilic propionyl group .
- Amine-substituted derivatives (e.g., 8-Benzyl-3-exo-amine, MW 202.30) prioritize reactivity for further functionalization, unlike the ester-focused target .
Synthetic Utility :
- Compounds with trifluoroacetyl groups (e.g., MW 320.31, ) are intermediates for introducing fluorinated motifs, whereas the target’s hydroxymethyl group may facilitate conjugation or oxidation reactions.
- The tert-butyl ester in the target and ’s compound (MW 269.34) allows selective deprotection under acidic conditions, a trait leveraged in multi-step syntheses .
Structural Rigidity and Applications :
- The bicyclo[3.2.1]octane core is retained across all analogs, ensuring conformational restraint. However, substituent variations dictate their roles—e.g., ’s propionyl derivative (MW 258.36) may serve as a carbonyl precursor, while the target’s hydroxymethyl group could anchor prodrug designs .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate?
- Methodological Answer : The compound can be synthesized via radical cyclization using precursors such as 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable cyclization with >99% diastereocontrol . Boc-protected intermediates (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are critical for protecting the tertiary amine during functionalization . Benzyl ester groups are introduced via nucleophilic substitution or coupling reactions .
Q. How should researchers characterize the stereochemical configuration of this bicyclic compound?
- Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. NMR analysis (e.g., NOESY) can confirm spatial arrangements of substituents like the hydroxymethyl group. For example, endo vs. exo configurations in similar bicyclic systems were validated using - coupling constants and NOE correlations .
Q. What stability challenges arise during storage or experimental use?
- Methodological Answer : Hydrolysis of the tert-butyl ester under acidic conditions is a key instability. Store at -20°C in inert atmospheres. Monitor degradation via LC-MS; for analogs like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, stability in DMSO was confirmed up to 6 months at -80°C . Hydroxymethyl groups may oxidize; stabilize with antioxidants like BHT .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral phosphine ligands) during cyclization steps. For bicyclo[3.2.1]octane derivatives, Rh-catalyzed [4+3] cycloadditions achieved >90% ee . Alternatively, kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
Q. What experimental designs are suitable for studying its pharmacological activity?
- Methodological Answer : Use radioligand binding assays (e.g., -BIMU-1 displacement) to assess affinity for 5-HT or σ receptors, given structural similarities to partial agonists like BIMU 1 . For in vivo studies, adopt randomized block designs with split-plot arrangements to control for variables like dosing schedules .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP vs. calcium flux assays). For example, discrepancies in receptor partial agonism (e.g., BIMU 8 vs. BIMU 1) were resolved by comparing G-protein coupling efficiency . Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers in dose-response curves .
Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?
- Methodological Answer : Systematically modify substituents (e.g., tert-butyl to cyclopropylmethyl) and evaluate effects via SPR or ITC binding assays. For 8-azabicyclo[3.2.1]octane analogs, replacing benzyl with pyridinylmethyl improved CNS penetration by 2-fold . QSAR models using Hammett σ constants predict electron-withdrawing groups enhance metabolic stability .
Q. What role does the hydroxymethyl group play in chiral recognition or catalysis?
Q. How can computational methods predict metabolic pathways?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to identify vulnerable sites for CYP450 oxidation. MD simulations of the bicyclic core in lipid bilayers predict blood-brain barrier permeability . Tools like Schrödinger’s Metabolite Predictor flagged tert-butyl ester hydrolysis as a primary metabolic route .
Q. What analytical techniques resolve stability issues in biological matrices?
- Methodological Answer :
Use LC-HRMS with isotopic labeling (e.g., -tert-butyl) to track degradation. For plasma stability studies, incubate at 37°C and quantify intact compound via MRM transitions (e.g., m/z 215 → 172 for 8-benzyl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
